![molecular formula C6H3BrClN3 B1144110 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1352892-94-4](/img/structure/B1144110.png)

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

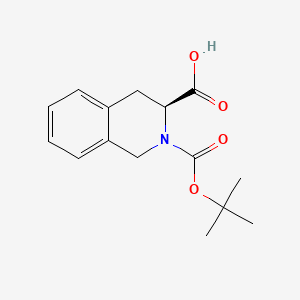

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.465. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Kinase Inhibition

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives have been extensively explored in the development of kinase inhibitors. The scaffold's ability to form multiple binding modes makes it a valuable entity in designing compounds targeting a broad range of kinase enzymes. This versatility stems from the scaffold's potential to interact at the kinase's hinge region, among others, enhancing inhibitor activity, physical properties, and synthetic flexibility. Such characteristics are pivotal in the design of kinase inhibitors, contributing significantly to drug discovery in this domain (Wenglowsky, 2013).

Heterocyclic Chemistry

The structural and synthetic aspects of heterocyclic compounds, including those derived from this compound, are crucial in organic synthesis, catalysis, and drug development. These compounds exhibit remarkable versatility as synthetic intermediates and possess significant biological importance, making them integral in creating novel metal complexes, catalysts, and medicinal agents with varied functionalities (Li et al., 2019).

Catalysis and Synthesis

The synthesis of complex heterocycles through multi-component reactions (MCRs) showcases the atom economical and eco-friendly approach facilitated by derivatives of this compound. Such methodologies are beneficial for developing fused heterocyclic compounds in a single step, highlighting the compounds' role in advancing synthetic chemistry toward more sustainable practices (Dhanalakshmi et al., 2021).

Medicinal Chemistry

In medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold is integral to developing drug-like candidates exhibiting a wide range of therapeutic properties. Its application in designing compounds for various disease targets underscores the scaffold's significance in drug discovery and development. This highlights the ongoing need for medicinal chemists to explore and utilize this versatile scaffold further (Cherukupalli et al., 2017).

Mécanisme D'action

Target of Action

This compound belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines , which have been the subject of numerous studies due to their structural similarity to purine bases adenine and guanine . .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes

Biochemical Pathways

Given the structural similarity of this compound to purine bases, it is possible that it may interact with pathways involving these molecules . .

Result of Action

Given the compound’s potential interactions with purine-related pathways , it may have effects on cellular proliferation and differentiation.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine has been found to interact with Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases associated with cell proliferation and differentiation . The compound’s interaction with TRKs, particularly TRKA, has been evaluated, showing potential inhibitory activity .

Cellular Effects

In cellular studies, this compound has shown to inhibit the proliferation of certain cell lines. For instance, it has been found to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the intramembrane kinase domain of TRKs. Once activated, this domain triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .

Propriétés

IUPAC Name |

3-bromo-5-chloro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-5-3(10-11-6)1-2-4(8)9-5/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKKRSSXOLSAOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

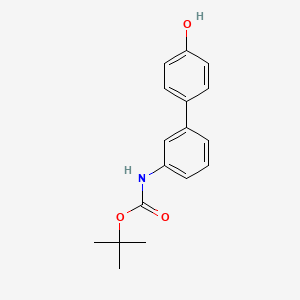

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)

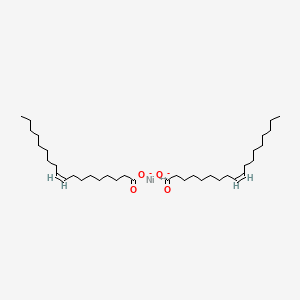

![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)

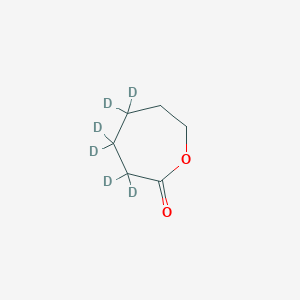

![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)